methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
Description
Historical Development of Quinazolinone-Based Compounds
The quinazolinone pharmacophore emerged as a therapeutic cornerstone following the 1951 introduction of methaqualone, a sedative-hypnotic agent. As shown in Table 1, systematic exploration of this scaffold accelerated after the 1960s, culminating in over 40,000 biologically active derivatives documented in SciFinder by 2015. Key milestones include:
| Period | Developmental Phase | Therapeutic Impact |
|---|---|---|
| 1869–1950 | Structural characterization and alkaloid isolation | Foundation for synthetic modifications |
| 1951–2000 | First-generation drugs (e.g., gefitinib) | Oncology and CNS applications |
| 2001–present | Hybrid molecules and targeted therapies | Addressing antibiotic resistance and cancer |
Table 1: Evolutionary phases of quinazolinone-based drug development.
The scaffold’s adaptability stems from three modifiable regions: the aromatic benzene ring (position 6–8), pyrimidine-like nitrogens (positions 1 and 3), and the 2/4-oxo groups. This trifunctional architecture enables precise tuning of electronic, steric, and hydrogen-bonding properties for target specificity.
Significance of 2,4-Dioxoquinazoline Scaffolds in Drug Discovery
2,4-Dioxoquinazoline derivatives exhibit enhanced hydrogen-bonding capacity compared to mono-oxygenated analogs, facilitating stronger interactions with biological targets like EGFR kinases and microbial DNA gyrases. Critical structure-activity relationship (SAR) insights include:
Properties
IUPAC Name |
methyl 2-(2,4-dioxoquinazolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-9(14)6-13-8-5-3-2-4-7(8)10(15)12-11(13)16/h2-5H,6H2,1H3,(H,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOKYCMBEUPBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate typically involves the condensation of anthranilic acid derivatives with esters or amides. One common method involves the reaction of methyl anthranilate with carbonyldiimidazole (CDI) in toluene under reflux conditions . The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline diones with additional oxo groups, while reduction can produce hydroxyquinazolines.
Scientific Research Applications
Cholinesterase Inhibition
Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate and its derivatives have shown promising activity as cholinesterase inhibitors . A study demonstrated that several synthesized compounds exhibited significant inhibitory effects against both acetylcholinesterase and butyrylcholinesterase enzymes. The most potent compound in this context had an IC50 value lower than that of standard drugs such as galantamine . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Anticancer Properties
Recent research has highlighted the anticancer potential of quinazoline derivatives, including this compound. Compounds derived from this structure have been identified as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. Notably, certain derivatives demonstrated higher cytotoxicity against colorectal cancer cell lines compared to established treatments like cabozantinib . This dual inhibition mechanism could provide a novel approach to cancer therapy by targeting multiple pathways involved in tumor growth and metastasis.
Other Pharmacological Activities
In addition to cholinesterase inhibition and anticancer properties, this compound has been explored for other pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown activity against various bacterial strains.
- Anti-inflammatory Effects : Certain compounds in this class have been evaluated for their anti-inflammatory properties.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5f | Cholinesterase Inhibitor | 1.6 | |
| Compound 4b | c-Met Inhibitor | < 10 | |
| Compound 4e | VEGFR-2 Inhibitor | < 10 |
Case Study: Dual Kinase Inhibition
In a study focusing on dual kinase inhibitors, this compound derivatives were tested against HCT-116 colorectal cancer cells. The results indicated that compounds exhibited significant cytotoxicity while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies .
Mechanism of Action
The mechanism of action of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of non-structural protein 5B (NS5B) polymerase, an enzyme crucial for the replication of the hepatitis C virus . The compound binds to the active site of the enzyme, preventing it from catalyzing the synthesis of viral RNA. This inhibition is thought to be mediated by the chelation of metal ions in the enzyme’s catalytic center.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinazoline Ring
Ethyl-Substituted Analog
- Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (ST-9656) Structural Difference: An ethyl group replaces the hydrogen at the 3-position of the quinazoline ring. This substitution may also influence metabolic stability by altering enzyme-substrate interactions .
Allyl-Substituted Analog
- Ethyl 2-(3-allyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Structural Difference: An allyl group is attached to the 3-position, and the ester is ethyl instead of methyl. The ethyl ester further increases lipophilicity compared to the methyl ester, which could prolong half-life but reduce renal clearance .
Ester Group Modifications
Ethyl Ester Variant
- Ethyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
- Structural Difference : Ethyl ester replaces the methyl ester.
- Impact : The ethyl group marginally increases logP (lipophilicity) by ~0.5 units, which may improve blood-brain barrier penetration but reduce aqueous solubility. Hydrolysis rates may also differ due to steric effects on esterase activity .
Core Heterocycle Modifications
Pyrimidine Dione Derivatives
- ((2R,3R,4R,5R)-3-acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate
- Structural Difference : The quinazoline dione is replaced with a pyrimidine dione fused to a fluorinated tetrahydrofuran ring.
- Impact : The pyrimidine core reduces aromaticity compared to quinazoline, altering electronic properties and hydrogen-bonding capacity. The fluorine atom enhances metabolic stability and may modulate target binding .
Functional Group Replacements
Acetamide Derivative
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Structural Difference: The methyl ester is replaced with a 2,4-dichlorophenylmethyl acetamide group. The dichlorophenyl moiety enhances hydrophobicity and may confer anticonvulsant activity, as demonstrated in preclinical studies .
Biological Activity
Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 262.26 g/mol. Its structure is characterized by a quinazoline core, which is known for its diverse biological activities.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the quinazoline moiety. This compound has shown promising results in various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxicity against multiple cancer types, including colorectal (HCT-116), breast (MCF-7), and prostate (PC-3) cancers.
2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, treatment with this compound resulted in significant apoptotic activity comparable to standard chemotherapeutics such as Doxorubicin .
- Inhibition of Topoisomerase II : The compound has also been evaluated for its ability to inhibit Topoisomerase II, an enzyme critical for DNA replication and repair. In vitro assays showed that it could inhibit Topoisomerase II activity with varying degrees of efficacy compared to established inhibitors like Doxorubicin .
Case Studies
Case Study 1: Antiproliferative Effects
In a study examining a series of quinazoline derivatives, this compound was identified as one of the most potent compounds against HCT-116 and MCF-7 cell lines. The observed IC50 values were significantly lower than those for many other tested derivatives, highlighting its potential as a lead compound for further development .
Case Study 2: Safety Profile Assessment
In vitro safety studies conducted on human cell lines demonstrated that this compound exhibited excellent safety profiles across a range of concentrations (0.205–50 μM). No adverse effects on cell viability were noted when compared to Doxorubicin . This suggests that while the compound is effective against cancer cells, it may also be less toxic to normal cells.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, and how can yield be improved?
- Methodological Answer : Synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled temperatures. For example, analogous quinazolinone derivatives are synthesized via 18-hour reflux followed by reduced-pressure distillation and crystallization in water-ethanol mixtures to achieve ~65% yield . To improve yield, consider optimizing solvent ratios (e.g., ethanol-water gradients), adjusting reaction times, or introducing catalytic agents. Monitor intermediates via TLC or HPLC to identify bottlenecks.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine NMR (¹H/¹³C) for functional group validation, FT-IR for carbonyl (C=O) and ester (C-O) bond identification, and LC-MS for molecular weight confirmation. For crystallinity assessment, powder XRD can detect polymorphic impurities. Cross-reference with single-crystal XRD data from analogous compounds (e.g., benzothiazine derivatives with similar dioxo motifs) to validate bond lengths and angles .
Q. How can crystallization conditions be standardized to obtain high-quality crystals for X-ray diffraction?
- Methodological Answer : Use slow evaporation in mixed solvents (e.g., dichloromethane-hexane) at controlled temperatures (243–298 K). For related compounds, single crystals suitable for XRD were obtained by dissolving in ethanol and allowing gradual solvent evaporation. Ensure minimal impurities by pre-purifying via column chromatography .
Advanced Research Questions
Q. What computational methods are effective for modeling the electronic structure and reactivity of this quinazolinone derivative?
- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Integrate molecular dynamics (MD) simulations to study solvation effects. Tools like COMSOL Multiphysics coupled with AI-driven parameter optimization can predict reaction pathways and stability under varying conditions .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determinations) across multiple cell lines to differentiate target-specific effects from off-target toxicity. Pair this with molecular docking studies (AutoDock Vina) to analyze binding affinities to enzymes like kinases or proteases. Cross-validate findings with in silico ADMET predictions to rule out pharmacokinetic artifacts .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Apply isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways in vitro/in vivo. Use CRISPR-Cas9 gene editing to knock out putative targets and assess phenotypic rescue. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream effectors. For structural insights, utilize cryo-EM or SPR to study target-ligand interactions .
Q. How can phase-transfer catalysis (PTC) or membrane technologies enhance large-scale synthesis without compromising purity?
- Methodological Answer : Implement PTC with quaternary ammonium salts (e.g., TBAB) in biphasic systems (water-organic) to accelerate reaction kinetics. For membrane-based separation, use nanofiltration or reverse osmosis to isolate the product while removing unreacted precursors. Monitor real-time process efficiency via inline FT-IR or Raman spectroscopy .
Methodological Notes
- Data Reproducibility : Always replicate experiments across ≥3 independent trials with negative/positive controls.
- Structural Validation : Cross-check XRD data with Cambridge Structural Database entries for analogous scaffolds .
- Ethical Compliance : Adhere to RUO (Research Use Only) guidelines; avoid human/animal testing without explicit approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
